An In-depth Technical Guide to 1,2-Diiodoethene: Synthesis and Properties
An In-depth Technical Guide to 1,2-Diiodoethene: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Diiodoethene (C₂H₂I₂) is a halogenated alkene that exists as two geometric isomers, (Z)-1,2-diiodoethene (cis) and (E)-1,2-diiodoethene (trans). These compounds are valuable synthetic intermediates in organic chemistry, serving as versatile building blocks for the stereoselective construction of complex molecules, including pharmaceutical intermediates and functional materials.[1] The presence of two iodine atoms allows for sequential and selective functionalization through various cross-coupling reactions.[1] This guide provides a comprehensive overview of the synthesis, properties, and key applications of 1,2-diiodoethene, with a focus on stereoselective methodologies and detailed experimental protocols.
Introduction
The utility of 1,2-diiodoethene in organic synthesis stems from the reactivity of its carbon-iodine bonds, which can be readily transformed into other functional groups via palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings.[1][2] The stereochemical integrity of the double bond is crucial in these transformations, making the stereoselective synthesis of either the (E) or (Z) isomer a primary concern for synthetic chemists.[3] The (E)-isomer is generally more stable than the (Z)-isomer.[4][5] This guide will detail the distinct synthetic strategies and outline the fundamental physicochemical properties of both isomers.
Stereoselective Synthesis of 1,2-Diiodoethene Isomers
The synthesis of 1,2-diiodoethene isomers from alkynes is governed by the mechanism of iodine addition across the triple bond. Anti-addition leads to the (E)-isomer, while syn-addition yields the (Z)-isomer.
Synthesis of (E)-1,2-Diiodoethene
The formation of (E)-1,2-diiodoethene is achieved through an electrophilic anti-addition of iodine to an alkyne. This reaction proceeds through a bridged iodonium (B1229267) ion intermediate, which is then attacked by a nucleophilic iodide ion from the opposite face, resulting in the exclusive formation of the (E)-diastereomer.[2]
A general and environmentally friendly method involves the reaction of an alkyne with potassium iodide and (diacetoxyiodo)benzene (B116549) (PIDA) in an acetonitrile-water solvent system.[2] Another effective method utilizes ammonium (B1175870) persulfate in water.[2]
Synthesis of (Z)-1,2-Diiodoethene
The synthesis of the thermodynamically less stable (Z)-isomer is more challenging and requires conditions that favor syn-addition.[3] This is typically achieved by using iodine monochloride (ICl) in the presence of an iodide source at low temperatures, which favors the kinetic (Z)-product.[3][6]
Physicochemical Properties
The physical and chemical properties of the two isomers of 1,2-diiodoethene differ significantly due to their distinct molecular geometries. The (E)-isomer is a solid at room temperature, while the (Z)-isomer is a liquid.
| Property | (E)-1,2-Diiodoethene | (Z)-1,2-Diiodoethene |
| Molecular Formula | C₂H₂I₂ | C₂H₂I₂ |
| Molar Mass | 279.85 g/mol [7] | 279.85 g/mol [8] |
| Melting Point | 73.4 °C[4] | -14 °C[9] |
| Boiling Point | 196-197 °C[4] | 188 °C[9] |
| Density | Not Specified | 3.015 g/cm³[10] |
| Dipole Moment | 0.00 D[11] | 0.75 D[9] |
| Relative Stability | More stable | Less stable by ~2 kcal/mol[4][5] |
| CAS Number | 590-27-2[7] | 590-26-1[8] |
Spectroscopic Data
Spectroscopic analysis is essential for the characterization and differentiation of the (E) and (Z) isomers of 1,2-diiodoethene.
| Spectroscopic Data | (E)-1,2-Diiodoethene | (Z)-1,2-Diiodoethene |
| ¹³C NMR | Data available[7] | Not specified |
| Mass Spectrometry (GC-MS) | Major peaks at m/z 127, 153, 280[7] | Not specified |
| Ionization Energy | Not specified | 8.6 eV (adiabatic), 8.94 eV (vertical)[12] |
Experimental Protocols
Stereospecific Synthesis of (E)-1,2-Diiodoethene using PIDA[2]
Objective: To synthesize (E)-1,2-diiodoethene from acetylene (B1199291) via an electrophilic anti-addition mechanism.
Materials:
-
Acetylene gas
-
Potassium iodide (KI)
-
(Diacetoxyiodo)benzene (PIDA)
-
Acetonitrile (B52724) (CH₃CN)
-
Water (H₂O)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a suitable reaction flask, dissolve potassium iodide (2.5 equivalents) in a 1:3 mixture of acetonitrile and water.
-
Bubble acetylene gas through the solution while stirring at room temperature.
-
Add (diacetoxyiodo)benzene (1.0 equivalent) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 2-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford pure (E)-1,2-diiodoethene.
Stereoselective Synthesis of (Z)-1,2-Diiodoethene using ICl[6]
Objective: To synthesize (Z)-1,2-diiodoethene from acetylene via a syn-addition mechanism.
Materials:
-
Acetylene gas
-
Iodine monochloride (ICl)
-
Appropriate solvent (e.g., dichloromethane)
Procedure:
-
In a reaction vessel equipped for low-temperature reactions, dissolve tetraethylammonium iodide in the chosen solvent.
-
Cool the solution to -78 °C.
-
Bubble acetylene gas through the cooled solution.
-
Slowly add a solution of iodine monochloride to the reaction mixture while maintaining the low temperature.
-
Monitor the reaction progress by a suitable analytical method (e.g., GC-MS, NMR).
-
Upon completion, carefully quench the reaction and proceed with a standard aqueous workup.
-
Purify the product, ensuring minimal exposure to higher temperatures to prevent isomerization to the more stable (E)-isomer.
Reaction Mechanisms and Workflows
The stereoselective synthesis of 1,2-diiodoethene isomers is dictated by the reaction pathway. The following diagrams illustrate the key mechanistic steps and experimental workflows.
Caption: Mechanism of (E)-1,2-diiodoethene synthesis.
Caption: Mechanism of (Z)-1,2-diiodoethene synthesis.
Caption: General experimental workflow for synthesis.
Applications in Drug Development and Organic Synthesis
1,2-Diiodoethene is a powerful reagent for the stereoselective synthesis of a wide range of functionalized alkenes.[1] The ability to perform sequential, selective cross-coupling reactions at the two C-I positions makes it an invaluable tool for building complex molecular architectures found in many pharmaceutical compounds and natural products.[1][13] For instance, it can be a key starting material for the stereoselective synthesis of stilbene (B7821643) derivatives, which exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties.[1]
Conclusion
This technical guide has provided a detailed overview of the synthesis and properties of (E)- and (Z)-1,2-diiodoethene. The stereoselective synthetic methods, comprehensive property data, and detailed experimental protocols presented herein are intended to be a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding and application of the chemistry of 1,2-diiodoethene will continue to facilitate the development of efficient synthetic routes to complex and medicinally relevant molecules.
References
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- 2. benchchem.com [benchchem.com]
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- 6. Stereoselective formation of 1,2-diiodoalkenes and their application in the stereoselective synthesis of highly functionalised alkenes via Suzuki and Stille coupling reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. (E)-1,2-Diiodoethylene | C2H2I2 | CID 5378102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (Z)-1,2-Diiodoethylene | C2H2I2 | CID 5463341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (Z)-1,2-diiodoethene [stenutz.eu]
- 10. (Z)-1,2-Diiodoethylene|lookchem [lookchem.com]
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